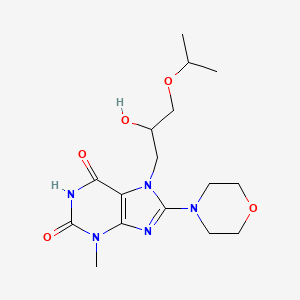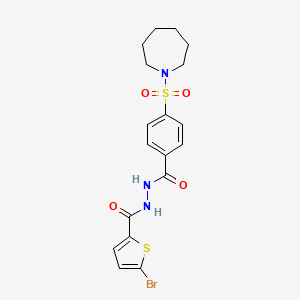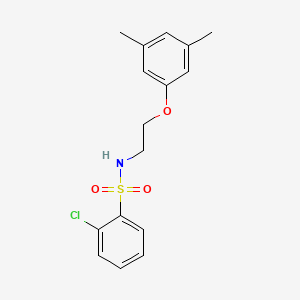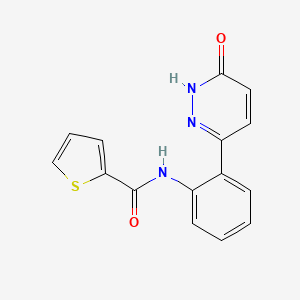![molecular formula C20H21N5O3S2 B2428603 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886915-68-0](/img/structure/B2428603.png)
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Activity in Heterocyclic Chemistry : This compound falls into a category of compounds that have been synthesized and studied for their activity in heterocyclic chemistry. For example, the synthesis of compounds with similar structural features, such as those containing benzo[b]furan and benzo[b]thiophen groups, has been explored due to their potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993).
Antimicrobial and Anticancer Activities : Similar compounds have been synthesized and screened for antimicrobial and anticancer activities. For instance, various 1,2,4-triazole derivatives have been created and evaluated for their potential in combating microbial infections (Bektaş et al., 2007). Additionally, novel derivatives featuring similar structural motifs have demonstrated significant antioxidant and anticancer activities, particularly against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Effect of Azole Derivatives : The azole group, a part of the compound's structure, has been the focus of research for its antimicrobial properties. Studies have shown that certain azole derivatives, starting from furan-2-carbohydrazide, exhibit antimicrobial activities against various microorganisms (Başoğlu et al., 2013).
Pharmacological Evaluation in Piperazine Derivatives : Research has also been conducted on the pharmacological evaluation of piperazine derivatives, which are structurally related to the compound . These studies have focused on antidepressant and antianxiety activities, highlighting the potential of these compounds in therapeutic applications (Kumar et al., 2017).
Human Dihydroorotate Dehydrogenase Inhibitors : Some studies have focused on optimizing similar compounds for their inhibitory action on human dihydroorotate dehydrogenase, an enzyme target for therapeutic interventions (Gong et al., 2017).
Biological Activity in Piperazin-1-yl Methanone Derivatives : Research on (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives has revealed their potential in antimicrobial activities, again underscoring the significance of the compound's core structural elements in medicinal chemistry (Mhaske et al., 2014).
Corrosion Inhibition in Acidic Medium : Compounds with a similar structure have been studied for their corrosion inhibition properties, particularly on mild steel in acidic media. This highlights an industrial application of the compound's chemical class (Singaravelu et al., 2022).
Antipsychotic Potential : Similar compounds have been investigated for their antipsychotic potential, demonstrating activity against dopamine and serotonin receptors (Raviña et al., 2000).
Antiviral and Kinesin Inhibitory Activities : Triazole derivatives, akin to the compound , have shown promise as inhibitors of HIV and kinesin Eg5, an enzyme implicated in cell division, thereby suggesting potential therapeutic applications in antiviral and cancer treatments (Khan et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens . The compound’s mode of action is likely related to its 1,2,4-triazole ring, which is known to form hydrogen bonds with different targets, leading to improved pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, which can disrupt the growth of estrogen-dependent cancer cells .
Result of Action
The compound’s inhibition of the aromatase enzyme leads to a reduction in estrogen production . This can result in the disruption of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar compounds against certain cancer cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been shown to require heating to overcome activation barriers Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH and the presence of other substances in the environment
Propiedades
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-2-15-21-20-25(22-15)19(27)17(30-20)16(14-6-4-12-29-14)23-7-9-24(10-8-23)18(26)13-5-3-11-28-13/h3-6,11-12,16,27H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDOKQNRZMJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)
![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)


![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)

![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)
![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)


